molecular formula C8H6BrF3 B2512504 1-(2-Bromoethyl)-2,4,5-trifluorobenzene CAS No. 1260764-09-7

1-(2-Bromoethyl)-2,4,5-trifluorobenzene

Cat. No.: B2512504
CAS No.: 1260764-09-7
M. Wt: 239.035
InChI Key: OFRWPZBVOFARSI-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4,5-trifluorobenzene is an organic compound that belongs to the class of haloalkanes It consists of a benzene ring substituted with three fluorine atoms and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trifluorotoluene followed by the introduction of an ethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

1-(2-Bromoethyl)-2,4,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-2,4,5-trifluorobenzene is unique due to the presence of both bromoethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-(2-bromoethyl)-2,4,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRWPZBVOFARSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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